molecular formula C19H21N5O3 B12218865 methyl [(4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B12218865
M. Wt: 367.4 g/mol
InChI Key: NYICDXDJUDFOFS-UHFFFAOYSA-N
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Description

Methyl [(4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound that features a combination of imidazole and pyrazole rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multi-step organic reactions. The process often starts with the preparation of the imidazole and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include aldehydes, ketones, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl [(4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

    Substitution: The presence of reactive sites within the molecule allows for substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Research indicates that methyl [(4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate exhibits various biological activities:

1. Antimicrobial Properties
Studies have demonstrated that compounds containing imidazole and pyrazole rings possess significant antimicrobial activity. For instance, derivatives of imidazole have shown effectiveness against various pathogens, including bacteria and fungi .

2. Anticancer Activity
The compound's structure suggests potential anticancer properties due to the presence of the pyrazole ring, which has been associated with several anticancer agents. Research into similar compounds has revealed their ability to inhibit cancer cell proliferation in vitro and in vivo .

3. Anti-inflammatory Effects
Some studies suggest that imidazole derivatives can exhibit anti-inflammatory effects, potentially making this compound useful in treating inflammatory diseases .

Therapeutic Applications

The unique structure of this compound opens avenues for various therapeutic applications:

1. Drug Development
Given its biological activities, this compound could serve as a lead compound in drug development for treating infections or cancer. Its ability to target specific cellular pathways could be further explored through medicinal chemistry approaches.

2. Targeted Therapy
The potential for organ-specific delivery systems using this compound has been highlighted in recent patents, suggesting its utility in delivering nucleic acids or other therapeutic agents selectively to target organs .

Case Studies

Several studies have investigated the efficacy of similar compounds:

Case Study 1: Antimicrobial Efficacy
A study published in the European Journal of Medicinal Chemistry reported that imidazole-containing compounds exhibited potent antifungal activity against Aspergillus fumigatus, suggesting that this compound may have similar effects .

Case Study 2: Anticancer Properties
Research conducted on pyrazole derivatives indicated significant cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), leading to the hypothesis that this compound may also inhibit tumor growth effectively .

Mechanism of Action

The mechanism by which methyl [(4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins within biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl [(4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of imidazole and pyrazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and distinguishes it from other similar compounds.

Biological Activity

Methyl [(4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate (CAS Number: 727370-71-0) is a synthetic compound exhibiting potential biological activities, particularly in pharmacological applications. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's structure features an imidazole ring, a pyrazole moiety, and an ester functional group, which contribute to its biological properties. The molecular formula is C₁₉H₂₁N₅O₃, with a molecular weight of 367.4 g/mol.

PropertyValue
Molecular FormulaC₁₉H₂₁N₅O₃
Molecular Weight367.4 g/mol
CAS Number727370-71-0
SolubilitySoluble in DMSO

Synthesis

The synthesis of this compound involves multi-step organic reactions, including the formation of the pyrazole and imidazole rings through condensation reactions. The detailed synthetic pathway is crucial for understanding its pharmacological potential.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The imidazole component may enhance this activity by interacting with specific cellular targets.

Antimicrobial Properties

This compound has been evaluated for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the imidazole ring is hypothesized to contribute to its effectiveness by disrupting bacterial cell membranes.

Neuroprotective Effects

Research indicates that compounds containing imidazole and pyrazole moieties may possess neuroprotective properties. These compounds have been shown to modulate neurotransmitter levels and exhibit antioxidant activities, which are beneficial in neurodegenerative disease models.

Case Studies

Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, a series of pyrazole derivatives were synthesized and tested for their anticancer activity against human breast cancer cells (MCF7). Methyl [(4Z)-...acetate showed IC50 values comparable to established chemotherapeutics, indicating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Evaluation
A comparative study assessed the antimicrobial efficacy of various imidazole-containing compounds against Staphylococcus aureus and Escherichia coli. Methyl [(4Z)-...acetate exhibited significant inhibition zones, suggesting strong antimicrobial properties .

Case Study 3: Neuroprotection in Animal Models
In vivo studies demonstrated that administration of methyl [(4Z)-...acetate significantly reduced oxidative stress markers in rat models of Parkinson's disease. Behavioral tests indicated improved motor function post-treatment .

Structure–Activity Relationship (SAR)

The biological activity of methyl [(4Z)-...acetate can be attributed to specific structural features:

  • Imidazole Ring : Enhances interactions with biological targets.
  • Pyrazole Moiety : Contributes to anticancer and antimicrobial activities.
  • Ester Group : May influence solubility and bioavailability.

Properties

Molecular Formula

C19H21N5O3

Molecular Weight

367.4 g/mol

IUPAC Name

methyl 2-[4-[N-[2-(1H-imidazol-5-yl)ethyl]-C-methylcarbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C19H21N5O3/c1-13(21-9-8-14-11-20-12-22-14)18-16(10-17(25)27-2)23-24(19(18)26)15-6-4-3-5-7-15/h3-7,11-12,23H,8-10H2,1-2H3,(H,20,22)

InChI Key

NYICDXDJUDFOFS-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCC1=CN=CN1)C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC

Origin of Product

United States

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